

Application Note: Quantification of Ibuprofen in Human Plasma by UPLC-MS/MS

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Compound of Interest

Compound Name: *Ibuprofen-13C,d3*

Cat. No.: *B12055382*

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Abstract

This application note presents a detailed and validated protocol for the sensitive and selective quantification of ibuprofen in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by analysis using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system. **Ibuprofen-13C,d3** is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic and bioequivalence studies. This protocol describes a robust and high-throughput UPLC-MS/MS method for the determination of ibuprofen in human plasma, utilizing a stable isotope-labeled internal standard (**Ibuprofen-13C,d3**) to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

- Ibuprofen (≥98% purity)

- **Ibuprofen-13C,d3** (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA as anticoagulant)

Instrumentation

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series)
- Analytical Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent^[1]

Preparation of Solutions

- **Ibuprofen Stock Solution** (1 mg/mL): Accurately weigh and dissolve 10 mg of ibuprofen in 10 mL of methanol.
- **Ibuprofen-13C,d3 (IS) Stock Solution** (1 mg/mL): Accurately weigh and dissolve 1 mg of **Ibuprofen-13C,d3** in 1 mL of methanol.
- **Working Standard Solutions**: Prepare working standard solutions of ibuprofen by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
- **IS Working Solution** (500 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

- Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
- To each tube, add 50 µL of the respective plasma sample (blank, standard, QC, or unknown).
- Add 150 µL of the IS working solution (500 ng/mL in acetonitrile) to all tubes except the blank. For the blank, add 150 µL of acetonitrile. This step performs the protein precipitation.
- Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a 96-well plate or autosampler vials.
- Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters:

Parameter	Value
Column	Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm)[1]
Mobile Phase A	0.05% Acetic Acid and 5 mM Ammonium Acetate in Water[1]
Mobile Phase B	Methanol[1]
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Elution	As described in the table below

Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0	30
1.0	95
2.0	95
2.1	30
3.0	30

Mass Spectrometry Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative ^[1]
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Ibuprofen	205.1	161.1	0.1	25	10
Ibuprofen- ¹³ C, ^{d3} (IS)	209.1	165.1	0.1	25	10

Note: The MRM transition for **Ibuprofen-13C,d3** is inferred based on the common fragmentation pattern of ibuprofen and the mass increase from isotopic labeling. The precursor ion for ibuprofen-d3 is m/z 208.0, and its product ion is m/z 164.0[1]. The addition of one 13C atom increases the mass of both the precursor and the corresponding fragment by approximately 1 Da.

Method Validation

The method was validated according to the US FDA guidance for bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 0.05 to 50 µg/mL in human plasma. The correlation coefficient (r^2) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The accuracy was within 85-115% and the precision (RSD) was less than 15%.

Recovery

The extraction recovery of ibuprofen from human plasma was determined to be consistent and reproducible across the different QC levels. Mean recoveries of ibuprofen in human plasma have been reported to range from 78.4% to 80.9% using a similar protein precipitation method[1].

Quantitative Data Summary

Parameter	Result	Reference
Linearity Range	0.05 - 36 µg/mL	[1]
0.15 - 50 µg/mL	[2]	
Lower Limit of Quantification (LLOQ)	0.05 µg/mL	[1]
Intra-day Precision (RSD)	< 5%	[1]
Inter-day Precision (RSD)	< 5%	[1]
Intra-day Accuracy	88.2% to 103.67%	[1]
Inter-day Accuracy	88.2% to 103.67%	[1]
Mean Recovery	78.4% to 80.9%	[1]

Experimental Workflow



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Caption: Experimental workflow for ibuprofen quantification in human plasma.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of ibuprofen in human plasma. The use of a stable isotope-labeled internal standard, **Ibuprofen-13C,d3**, ensures high accuracy and precision, making this protocol highly suitable for regulated bioanalytical studies. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential in clinical and research settings.

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